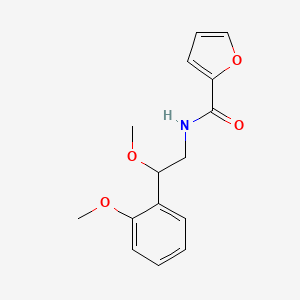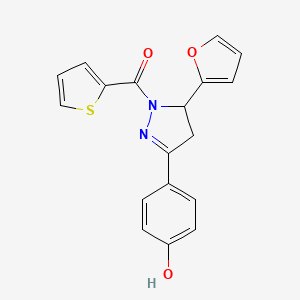
(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C25H28FN3O and a molecular weight of 405.517. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine nucleus, a quinoline ring, and a phenylbutan-2-yl group. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Scientific Research Applications
Fluoroquinolone Applications in Medical Research
Fluoroquinolones are a class of antibiotics with a broad range of applications in treating bacterial infections due to their ability to interfere with the DNA replication process of bacteria. Research into fluoroquinolones has yielded insights into their pharmacokinetics, mechanisms of action, and potential side effects. For example, studies have examined the absorption, metabolism, and excretion of ketanserin, a serotonin S2-receptor antagonist with a quinolinic structure, highlighting its comprehensive metabolism and the pathways involved (Meuldermans et al., 1988).
Neurological Research Applications
Quinoline derivatives are also investigated for their potential effects on the central nervous system. For example, research into the kynurenine pathway, which involves the metabolism of tryptophan into kynurenine and further into neuroactive compounds such as quinolinic acid, explores the implications for diseases like HIV/AIDS. This research has revealed significant alterations in the pathway activities in HIV/AIDS patients, providing insights into potential therapeutic targets (Bipath, Levay, & Viljoen, 2015).
Anticancer Research
Another area of interest is the application of quinoline derivatives in cancer research, where compounds are studied for their potential as therapeutic agents. For instance, positron emission tomography (PET) imaging using fluoro-labeled compounds has been explored to improve the diagnosis and treatment monitoring of cancers, such as prostate cancer, demonstrating the versatility and potential of fluoroquinolines in oncology (Rousseau et al., 2019).
Future Directions
properties
IUPAC Name |
[6-fluoro-4-(4-phenylbutan-2-ylamino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O/c1-18(10-11-19-8-4-2-5-9-19)28-24-21-16-20(26)12-13-23(21)27-17-22(24)25(30)29-14-6-3-7-15-29/h2,4-5,8-9,12-13,16-18H,3,6-7,10-11,14-15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOSZOANOBBOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

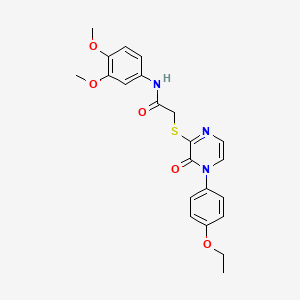
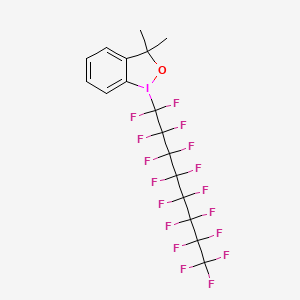
![N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide](/img/structure/B2658820.png)

![1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658822.png)

![N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2658826.png)
![(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2658828.png)

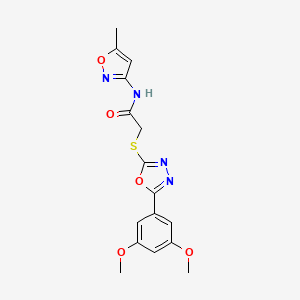
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)
